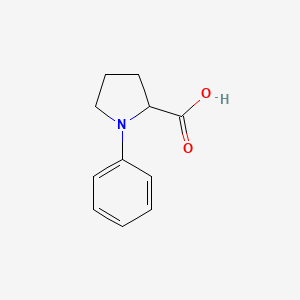

1-Phenylpyrrolidine-2-carboxylic acid

Description

1-Phenylpyrrolidine-2-carboxylic acid (CAS: 1252657-81-0) is a chiral pyrrolidine derivative with a phenyl substituent at the 1-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . The compound is commercially available in high purity (>98%) for research applications, particularly in medicinal chemistry and organic synthesis. Key structural features include:

- A five-membered pyrrolidine ring with stereochemical variability (e.g., (S)-enantiomer: [α]D²³ = −47.2 in CHCl₃) .

- A phenyl group enhancing lipophilicity, which influences solubility and pharmacokinetic properties.

The compound is typically stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) to prevent degradation . Its synthesis often involves enantioselective routes, such as the resolution of racemic mixtures or catalytic asymmetric methods, achieving yields comparable to structurally related compounds (e.g., 71–95% for pyrrolidine-pyridine hybrids) .

Properties

IUPAC Name |

1-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMSDLWVAMNVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252657-81-0 | |

| Record name | 1-phenylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Phenylpyrrolidine-2-carboxylic acid (PPCA) is an organic compound with the molecular formula CHNO. Its structure features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group, which contributes to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of PPCA.

- Molecular Weight : 191.23 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in various organic solvents

- Structural Representation :

- InChI Key: ZZMSDLWVAMNVOD-UHFFFAOYSA-N

- SMILES Notation: C1CC(N(C1)C2=CC=CC=C2)C(=O)O

Biological Activities

PPCA has been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

1. Anticancer Activity

Studies have shown that PPCA exhibits anticancer properties, particularly against human lung adenocarcinoma cells (A549). The compound's effectiveness was evaluated using an MTT assay to assess cell viability after treatment.

- Findings :

- At a concentration of 100 µM, PPCA resulted in a post-treatment viability of 78–86% in A549 cells, indicating moderate anticancer activity compared to standard chemotherapeutic agents like cisplatin .

- Structure-dependent modifications, such as substitutions on the phenyl ring, influenced the cytotoxicity and efficacy against cancer cells.

| Compound | Viability (%) | Notes |

|---|---|---|

| PPCA | 78–86 | Moderate activity |

| Compound 6 | 64 | Enhanced activity with 4-chlorophenyl substitution |

| Compound 7 | 61 | Enhanced activity with 4-bromophenyl substitution |

2. Antimicrobial Activity

PPCA has also been evaluated for its antimicrobial properties against various pathogens. The compound was screened against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus.

- Results :

3. Anti-inflammatory Activity

The compound's anti-inflammatory effects are attributed to its ability to inhibit specific kinases involved in inflammatory pathways. This mechanism may reduce the expression of pro-inflammatory cytokines through modulation of the NF-kB signaling pathway.

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of the carboxylic acid group and the phenyl substitution on the pyrrolidine ring are crucial for enhancing the biological activity of PPCA. Variations in the phenyl group can lead to significant changes in pharmacological effects.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Phenylpyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Different position of phenyl substitution |

| 5-Oxo-1-phenyl-pyrrolidine-2-carboxylic acid | Oxo derivative | Presence of an oxo group enhancing reactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of PPCA in drug development:

- Anticancer Studies : Research involving A549 cells demonstrated that certain derivatives of PPCA exhibited enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Evaluation : Screening against resistant bacterial strains revealed promising results, positioning PPCA as a candidate for further development in antimicrobial therapies.

- Mechanistic Insights : Investigations into the mechanisms by which PPCA exerts its effects have provided insights into its role as an enzyme modulator, influencing various biochemical pathways critical for cellular function.

Scientific Research Applications

Chemical Properties and Structure

1-Phenylpyrrolidine-2-carboxylic acid has the molecular formula and a molecular weight of 191.23 g/mol. Its structure features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group, making it a versatile scaffold for further chemical modifications.

Anticancer Activity

Research has indicated that this compound derivatives can enhance the efficacy of anticancer drugs. For instance, one study demonstrated that a related compound augmented the cytotoxic effects of sorafenib in murine hepatocellular carcinoma cells by interfering with lipid signaling pathways, which reduced the expression of multidrug resistance transporters . This mechanism suggests potential applications in overcoming drug resistance in cancer therapy.

NMDA Receptor Antagonism

Another significant application is its role as an NMDA receptor antagonist. Compounds derived from this compound have shown promise in modulating NMDA receptor activity, which could be beneficial in treating conditions associated with excitotoxicity, such as neurodegenerative diseases . The ability to selectively target peripheral NMDA receptors without affecting central nervous system functions opens new avenues for research and therapeutic development.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies. One notable approach involves the transformation of itaconic acid into substituted pyrrolidine derivatives via a series of reactions, including Masamune-Claisen condensation and cyclization . These synthetic routes are crucial for producing analogs with enhanced biological activity.

Derivative Exploration

The exploration of derivatives such as 1-(sulfonyl)-N-phenylpyrrolidine-2-carboxamides has been documented for their biological screening potential . These derivatives may exhibit varied pharmacological profiles, making them candidates for further investigation in drug discovery efforts.

Case Studies

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The phenyl group in this compound enhances lipophilicity compared to aliphatic substituents (e.g., methyl or tert-butoxycarbonyl groups), impacting membrane permeability in drug design .

- Solubility: Electron-withdrawing groups (e.g., phenoxycarbonyl in ) reduce solubility in aqueous media, whereas polar groups (e.g., oxo in ) improve it.

- Stereochemical Complexity : Enantiopure forms (e.g., (S)-1-phenylpyrrolidine-2-carboxylic acid) are critical for bioactive molecule synthesis, with optical rotation data ([α]D) serving as a key quality metric .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenylpyrrolidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves asymmetric synthesis using chiral auxiliaries or catalytic methods. For example, (S)-1-Phenylpyrrolidine-2-carboxylic acid was synthesized via cyclization of a proline-derived intermediate, achieving enantiomeric purity confirmed by optical rotation ([α]D²³ = −47.2 in CHCl₃) and NMR spectroscopy . To ensure purity, chiral HPLC or polarimetry should be employed post-synthesis.

Q. How can the solubility of this compound be optimized for biological assays?

- Methodological Answer : Solubility varies with pH and solvent polarity. In aqueous buffers (pH 7.4), use co-solvents like DMSO (≤10%) or cyclodextrin-based carriers. For organic phases, chloroform or dichloromethane is effective. Pre-saturation studies in target solvents are critical to avoid precipitation during assays .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include δ = 2.05–2.13 ppm (C4-H), 3.31 ppm (C5-H), and aromatic protons at 6.64–7.30 ppm .

- IR : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and broad O-H/N-H bands at 2800–3250 cm⁻¹ .

- Polarimetry : Validate enantiopurity using reported optical rotation values .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine ring impact the biological activity of this compound derivatives?

- Methodological Answer : Substituents at the C3/C4 positions alter conformational flexibility and receptor binding. For example, 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides showed enhanced AT₁ receptor affinity when a pentanoyl group was introduced at C1. Activity assays (e.g., radioligand binding) combined with molecular docking can rationalize structure-activity relationships .

Q. What strategies resolve contradictions in solubility or stability data reported for this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in solvent systems, pH, or storage conditions. Replicate experiments under standardized protocols (e.g., USP buffer pH 7.4, inert atmosphere). Use accelerated stability studies (40°C/75% RH) to assess degradation pathways. Cross-validate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How can enantioselective synthesis of this compound be scaled without compromising chiral integrity?

- Methodological Answer : Catalytic asymmetric hydrogenation using Ru-BINAP complexes or enzymatic resolution (e.g., lipase-mediated hydrolysis) are scalable. Monitor enantiomeric excess (ee) via chiral HPLC at critical steps. For industrial-scale processes, continuous flow reactors improve reproducibility .

Q. What are the key considerations for designing this compound derivatives as protease inhibitors?

- Methodological Answer :

- Structural Mimicry : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to enhance binding without ionizability loss .

- Conformational Restriction : Introduce sp³-hybridized substituents (e.g., 4-phenyl groups) to lock the pyrrolidine ring into bioactive conformations .

- Assay Design : Use FRET-based enzymatic assays and crystallography to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.